Eicosadienoic Acid (8Z,14Z)
Overview
Description
Eicosadienoic Acid (8Z,14Z) is a polyunsaturated fatty acid with the molecular formula C20H36O2. It is characterized by two double bonds located at the 8th and 14th positions in the carbon chain, both in the cis (Z) configuration . This compound is naturally found in some foods and plant oils and has been detected in human milk at a level of 0.19% of total fatty acids .
Mechanism of Action
Target of Action
Eicosadienoic Acid (8Z,14Z) is an ω-8 C20:2 fatty acid It’s known that eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids , which are potent vasodilators.
Mode of Action
It is known that eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids . These eicosatrienoic acids are known to be potent vasodilators, suggesting that they may interact with vascular smooth muscle cells to cause relaxation and dilation of blood vessels.
Biochemical Pathways
Eicosadienoic Acid (8Z,14Z) is involved in the conversion process to eicosatrienoic acids via desaturases . These eicosatrienoic acids are known to be potent vasodilators, indicating that they may play a role in the regulation of blood pressure and vascular tone.
Biochemical Analysis
Biochemical Properties
Eicosadienoic Acid (8Z,14Z) is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of Eicosadienoic Acid (8Z,14Z) has been extensively studied .
Cellular Effects
It has been shown that Eicosadienoic Acid (8Z,14Z) can modulate the metabolism of polyunsaturated fatty acids (PUFAs) and alter the responsiveness of macrophages to inflammatory stimulation .
Molecular Mechanism
It is known that Eicosadienoic Acid (8Z,14Z) can be converted by desaturases, in vivo, to eicosatrienoic acids . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully characterized .
Temporal Effects in Laboratory Settings
The temporal effects of Eicosadienoic Acid (8Z,14Z) in laboratory settings are not yet fully characterized. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Eicosadienoic Acid (8Z,14Z) at different dosages in animal models are not yet fully characterized. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Eicosadienoic Acid (8Z,14Z) is involved in the metabolism of polyunsaturated fatty acids (PUFAs). It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) .
Transport and Distribution
The transport and distribution of Eicosadienoic Acid (8Z,14Z) within cells and tissues are not yet fully characterized. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
The subcellular localization of Eicosadienoic Acid (8Z,14Z) and any effects on its activity or function are not yet fully characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Eicosadienoic Acid (8Z,14Z) can be synthesized through various chemical routes. One common method involves the elongation and desaturation of linoleic acid. The process typically includes the use of desaturase enzymes to introduce double bonds at specific positions . Industrial production methods may involve the extraction of the compound from natural sources such as plant oils, followed by purification processes to achieve the desired purity levels .
Chemical Reactions Analysis
Eicosadienoic Acid (8Z,14Z) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxygen and light, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Hydrogenation can reduce the double bonds, converting the compound into a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols to form esters.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols for esterification. Major products formed from these reactions include saturated fatty acids, hydroperoxides, and esters .
Scientific Research Applications
Eicosadienoic Acid (8Z,14Z) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and as a precursor in the synthesis of other fatty acids.
Biology: The compound is studied for its role in cellular metabolism and its effects on cell membranes.
Industry: It is used in the formulation of nutritional supplements and as an ingredient in cosmetic products.
Comparison with Similar Compounds
Eicosadienoic Acid (8Z,14Z) can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid: A precursor to Eicosadienoic Acid (8Z,14Z), it has two double bonds at the 9th and 12th positions.
Arachidonic Acid: Contains four double bonds and is involved in the synthesis of eicosanoids, which are signaling molecules.
Eicosatrienoic Acid: Formed from Eicosadienoic Acid (8Z,14Z) through desaturation, it is a potent vasodilator.
Eicosadienoic Acid (8Z,14Z) is unique due to its specific double bond positions and its role in modulating inflammatory responses, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(8Z,14Z)-icosa-8,14-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHHCGFNMNGPH-ASZCUJMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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